4-cyclopropylazepane hydrochloride
Description
4-Cyclopropylazepane hydrochloride is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a cyclopropyl group at the 4-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research. The cyclopropyl group likely imparts steric and electronic effects that modulate receptor binding or metabolic stability compared to other substituents.
Properties
CAS No. |
2680541-88-0 |
|---|---|
Molecular Formula |
C9H18ClN |
Molecular Weight |
175.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-cyclopropylazepane hydrochloride involves several steps, typically starting with the formation of the azepane ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to a suitable precursor . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
4-cyclopropylazepane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-cyclopropylazepane hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its interaction with biological targets. In industry, it can be used in the development of new materials or as an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism of action of 4-cyclopropylazepane hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobenzaprine Hydrochloride
- Structure : A tricyclic azepane derivative with fused aromatic rings (C20H21N·HCl) .
- Key Differences : Lacks a cyclopropyl group; instead, it contains a dibenzocycloheptene moiety. This structural distinction confers muscle relaxant properties via central nervous system (CNS) modulation .
- Applications : FDA-approved for acute musculoskeletal pain.
- Stability : Rigorous impurity profiling (e.g., cyclobenzaprine N-oxide) ensures pharmacopeial compliance .
4-(1-Methylcyclopropyl)pyridazine Hydrochloride
- Structure : Pyridazine core with a methylcyclopropyl substituent (Ref #54-OR480094) .
- Key Differences : The pyridazine ring (a six-membered di-aza heterocycle) differs from azepane’s seven-membered single-nitrogen ring.
- Applications : Used in synthesizing drug candidates targeting diverse diseases, leveraging its reactivity and selectivity .
5-Cyclopropyl-1,3-thiazol-4-amine Hydrochloride
- Structure : Thiazole ring with cyclopropyl and amine groups (CAS listed in ).
- Applications : Unspecified in evidence, but thiazoles are common in antimicrobial and anticancer agents.
4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride
- Structure : Oxazepane fused with piperidine (C10H21Cl2N2O) .
- Key Differences: The oxazepane ring includes an oxygen atom, increasing polarity. The dihydrochloride salt may enhance solubility over monohydrochloride forms.
- Applications : Versatile building block in medicinal chemistry and organic synthesis .
Comparative Data Table
Research and Pharmacological Insights
- Cyclopropyl Group Impact : The cyclopropyl group in this compound may enhance metabolic stability by reducing oxidative degradation, a feature observed in cyclopropane-containing drugs like prasugrel. This contrasts with methyl or aromatic substituents in analogs like cyclobenzaprine, which may increase lipophilicity and CNS penetration .
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability. Dihydrochloride forms (e.g., ) further enhance this property but may require adjusted formulation strategies.
- Synthetic Utility : Analogous compounds (e.g., ) highlight the role of azepane derivatives as intermediates in synthesizing complex molecules, particularly in opioid research (e.g., Ethyl 4-ANPP hydrochloride ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
